4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that features a benzamide core substituted with a thiazole and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridine moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce various alkyl or halogen groups.
Scientific Research Applications
4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridine moieties can form hydrogen bonds and π-π interactions with the active sites of proteins, thereby modulating their activity. This compound may also affect signaling pathways by binding to specific receptors and altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and thiazole-containing molecules. Examples are:
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- Various indole derivatives that share similar biological activities
Uniqueness
What sets 4-methyl-N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}benzamide apart is its unique combination of functional groups, which allows for diverse chemical reactivity and a broad range of applications. Its ability to form multiple types of interactions with biological targets makes it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-5-7-15(8-6-13)18(23)21-11-9-17-14(2)22-19(24-17)16-4-3-10-20-12-16/h3-8,10,12H,9,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXMUBLGSMCWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.